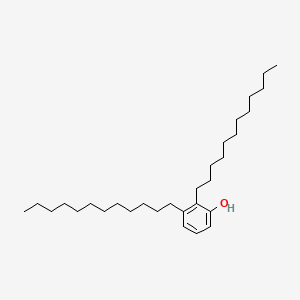
Didodecylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didodecylphenol is an organic compound with the chemical formula
C30H54O
. It is a type of alkylphenol, specifically a phenol substituted with two dodecyl (twelve-carbon) chains. This compound is known for its use in various industrial applications, particularly as a surfactant and in the production of lubricants and polymers.Preparation Methods
Synthetic Routes and Reaction Conditions
Didodecylphenol can be synthesized through the alkylation of phenol with dodecene. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the alkylation process. The general reaction can be represented as:
Phenol+2Dodecene→this compound
The reaction conditions often include elevated temperatures (around 100-150°C) and pressures to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where phenol and dodecene are mixed in the presence of an acid catalyst. The reaction mixture is heated and stirred to promote the alkylation process. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Didodecylphenol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The phenolic hydroxyl group can be reduced to form alkylated cyclohexanols.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Acid chlorides or anhydrides are used for esterification, while alkyl halides are used for etherification.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Alkylated cyclohexanols.
Substitution: Esters and ethers of this compound.
Scientific Research Applications
Chemistry
In chemistry, didodecylphenol is used as a surfactant and emulsifying agent. It is also employed in the synthesis of various polymers and resins, where it acts as a stabilizer and modifier.
Biology
This compound has applications in biological research, particularly in the study of cell membranes and lipid interactions. Its surfactant properties make it useful in the preparation of liposomes and other lipid-based delivery systems.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to interact with lipid membranes makes it a candidate for enhancing the bioavailability of hydrophobic drugs.
Industry
Industrially, this compound is used in the production of lubricants, where it improves the thermal stability and performance of the lubricant formulations. It is also used in the manufacture of adhesives, coatings, and sealants.
Mechanism of Action
Didodecylphenol exerts its effects primarily through its interaction with lipid membranes. The long alkyl chains allow it to integrate into lipid bilayers, altering their properties and affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
Similar Compounds
Nonylphenol: Another alkylphenol with a nine-carbon chain. It is widely used as a surfactant and in the production of plastics.
Octylphenol: An alkylphenol with an eight-carbon chain, used in similar applications as nonylphenol.
Dodecylphenol: A single dodecyl chain phenol, used in the production of lubricants and as a surfactant.
Uniqueness
Didodecylphenol is unique due to its two long dodecyl chains, which provide enhanced hydrophobicity and surfactant properties compared to its single-chain counterparts. This makes it particularly effective in applications requiring strong interactions with lipid membranes and hydrophobic environments.
Properties
CAS No. |
25482-47-7 |
|---|---|
Molecular Formula |
C30H54O |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
2,3-didodecylphenol |
InChI |
InChI=1S/C30H54O/c1-3-5-7-9-11-13-15-17-19-21-24-28-25-23-27-30(31)29(28)26-22-20-18-16-14-12-10-8-6-4-2/h23,25,27,31H,3-22,24,26H2,1-2H3 |
InChI Key |
ILJOIOLSOMYKNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



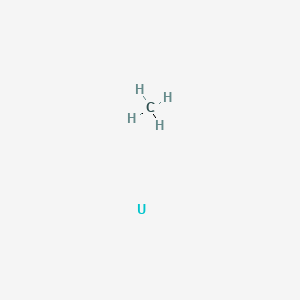
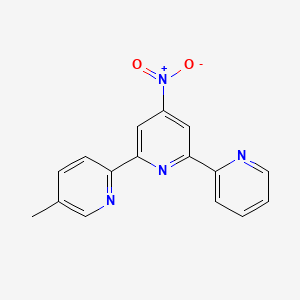
![(R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate](/img/structure/B15345772.png)
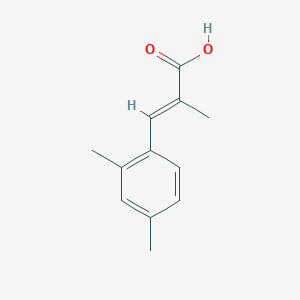


![4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15345822.png)
![1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane](/img/structure/B15345825.png)

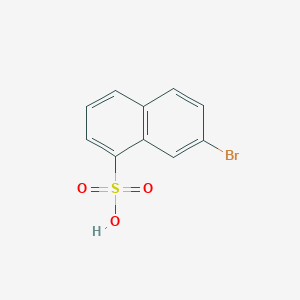
![diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B15345847.png)
![Cyclopentanone,2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-](/img/structure/B15345848.png)

